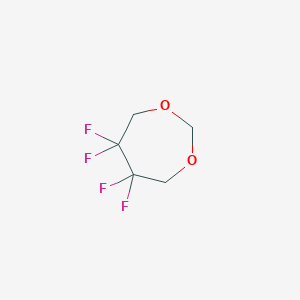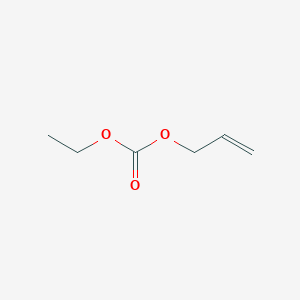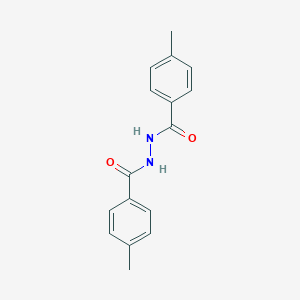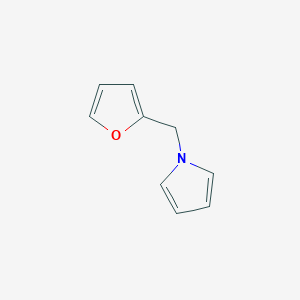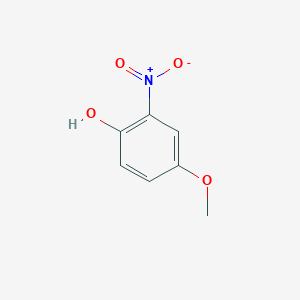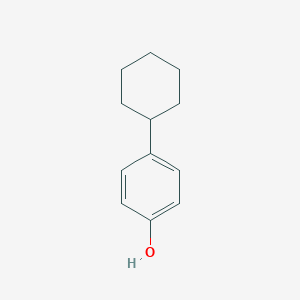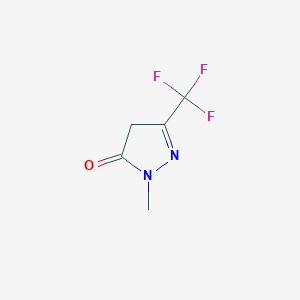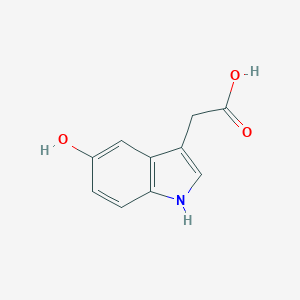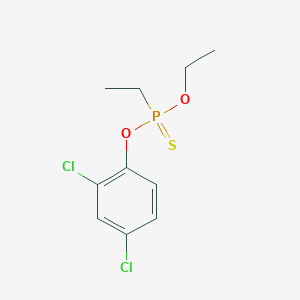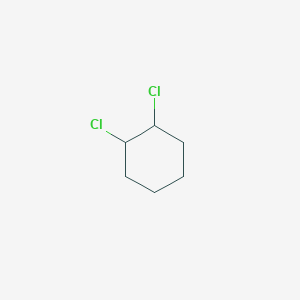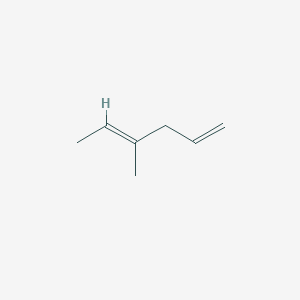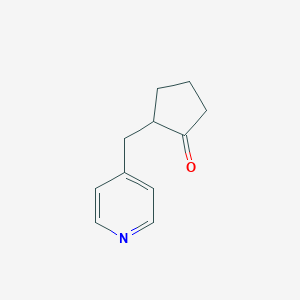
2-(4-Pyridylmethyl)cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pyridylmethyl)cyclopentanone, also known as PMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMC is a cyclic ketone that contains a pyridine ring, which makes it an important building block for the synthesis of various organic compounds. The purpose of
作用机制
The mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone is not well understood, but it is believed to involve the formation of a covalent bond with the target molecule. 2-(4-Pyridylmethyl)cyclopentanone contains a carbonyl group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation can result in the inhibition or activation of the target molecule, depending on the nature of the target molecule and the position of the covalent bond.
生化和生理效应
The biochemical and physiological effects of 2-(4-Pyridylmethyl)cyclopentanone are largely dependent on the target molecule and the position of the covalent bond. 2-(4-Pyridylmethyl)cyclopentanone has been shown to inhibit various enzymes, such as kinases and proteases, which are involved in various physiological processes, such as cell signaling and protein degradation. 2-(4-Pyridylmethyl)cyclopentanone has also been shown to activate certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Pyridylmethyl)cyclopentanone is its versatility as a building block for the synthesis of various organic compounds. 2-(4-Pyridylmethyl)cyclopentanone can be easily synthesized and modified to suit the needs of a particular experiment. However, one of the limitations of 2-(4-Pyridylmethyl)cyclopentanone is its reactivity towards nucleophilic groups, which can make it difficult to use in certain experiments. Additionally, 2-(4-Pyridylmethyl)cyclopentanone is not readily available commercially, which can make it difficult to obtain for certain experiments.
未来方向
There are several future directions for the research on 2-(4-Pyridylmethyl)cyclopentanone. One direction is the development of new synthesis methods for 2-(4-Pyridylmethyl)cyclopentanone that can improve the yield and purity of the compound. Another direction is the synthesis and evaluation of new 2-(4-Pyridylmethyl)cyclopentanone derivatives that have improved properties, such as increased selectivity and potency towards a particular target molecule. Additionally, the mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone needs to be further elucidated to facilitate the development of new 2-(4-Pyridylmethyl)cyclopentanone-based compounds with specific biological activities.
合成方法
The synthesis of 2-(4-Pyridylmethyl)cyclopentanone involves the reaction of 4-pyridylmethanol with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through an acid-catalyzed dehydration process, which results in the formation of 2-(4-Pyridylmethyl)cyclopentanone. The yield of 2-(4-Pyridylmethyl)cyclopentanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学研究应用
2-(4-Pyridylmethyl)cyclopentanone has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 2-(4-Pyridylmethyl)cyclopentanone is particularly useful in the synthesis of compounds that contain a pyridine ring, which is a common structural motif in many bioactive molecules. For example, 2-(4-Pyridylmethyl)cyclopentanone has been used in the synthesis of pyridine-based kinase inhibitors, which have potential applications in cancer therapy.
属性
CAS 编号 |
13640-53-4 |
|---|---|
产品名称 |
2-(4-Pyridylmethyl)cyclopentanone |
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-(pyridin-4-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
InChI 键 |
KCCWUQWTDYABRH-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
规范 SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
同义词 |
2-(4-Pyridylmethyl)cyclopentanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



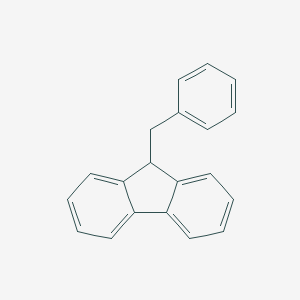
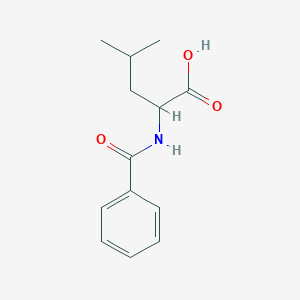
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
